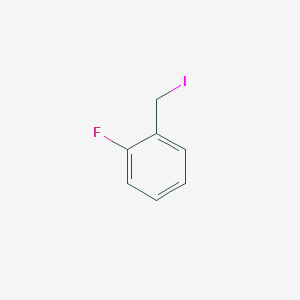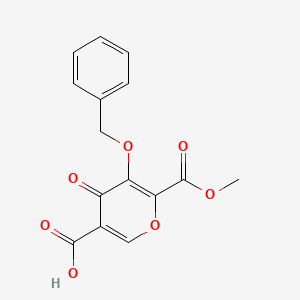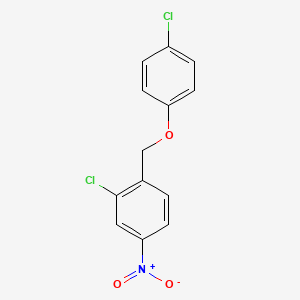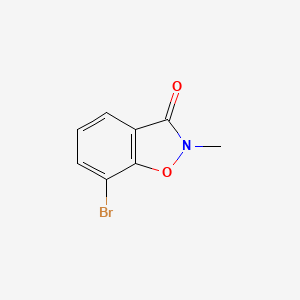![molecular formula C17H12N2O6 B13983327 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 54252-53-8](/img/structure/B13983327.png)
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione coreThe final step involves the addition of the oxopropyl group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the isoindole-1,3-dione core can interact with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the nitrophenoxy and oxopropyl groups.
Thalidomide: Contains an isoindoline-1,3-dione core and is known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Uniqueness
2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenoxy group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
54252-53-8 |
|---|---|
Formule moléculaire |
C17H12N2O6 |
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
2-[3-(2-nitrophenoxy)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8H,9-10H2 |
Clé InChI |
BMPGCHCGAFATJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)

![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)

![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)





